molecular formula C11H11NO B6202733 1-(isoquinolin-8-yl)ethan-1-ol CAS No. 58794-07-3

1-(isoquinolin-8-yl)ethan-1-ol

Cat. No.: B6202733
CAS No.: 58794-07-3
M. Wt: 173.2
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Description

1-(Isoquinolin-8-yl)ethan-1-ol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.2 g/mol. This compound has gained significant attention in the scientific community due to its unique properties and potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Isoquinolin-8-yl)ethan-1-ol can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Another method includes the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-free oxidative cross-coupling reactions, which are efficient and cost-effective . This method allows for the large-scale production of the compound, making it accessible for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-8-yl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, alcohols, amines, and substituted isoquinolines, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

1-(Isoquinolin-8-yl)ethan-1-ol has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands in asymmetric catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(isoquinolin-8-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties . Additionally, its structure allows it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activities .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer of quinoline, widely found in natural alkaloids and used in pharmaceuticals.

    1-(Isoquinolin-1-yl)naphthalen-2-ol: A representative atropisomeric heterobiaryl, used as a chelating ligand in polymerization reactions.

    Fluorinated Isoquinolines: Isoquinolines with fluorine substituents, known for their unique biological activities and light-emitting properties.

Uniqueness

1-(Isoquinolin-8-yl)ethan-1-ol is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research and industry .

Properties

CAS No.

58794-07-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

0

Origin of Product

United States

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